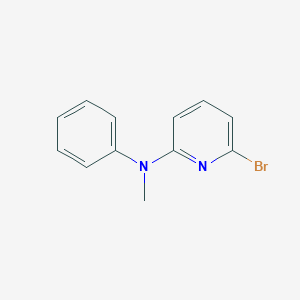

6-bromo-N-methyl-N-phenylpyridin-2-amine

Beschreibung

BenchChem offers high-quality 6-bromo-N-methyl-N-phenylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-methyl-N-phenylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-N-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCYCZAVMZSRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356449 | |

| Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-53-0 | |

| Record name | 6-Bromo-N-methyl-N-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-N-methyl-N-phenylpyridin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-N-methyl-N-phenylpyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry and materials science. Although not extensively documented in current literature, its structural motifs—a 6-bromopyridin-2-amine core, a methyl group, and a phenyl group on the exocyclic nitrogen—suggest a rich and versatile chemical profile. This document outlines a plausible synthetic pathway, details key chemical reactions for its formation, discusses its expected physicochemical properties and reactivity, and explores its potential applications, particularly in drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.

Introduction: The Significance of the N-Aryl-2-Aminopyridine Scaffold

The N-aryl-2-aminopyridine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's physicochemical properties, such as solubility and basicity. The exocyclic N-aryl group allows for the exploration of a large chemical space, influencing the molecule's steric and electronic properties and its interactions with biological targets.

The specific compound, 6-bromo-N-methyl-N-phenylpyridin-2-amine, combines several key features:

-

The 6-Bromo Substituent: This halogen atom serves as a crucial synthetic handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[1] It also influences the electronic properties of the pyridine ring.

-

The N-Methyl Group: The methyl group renders the exocyclic nitrogen a tertiary amine, which can impact the molecule's conformation, basicity, and metabolic stability.

-

The N-Phenyl Group: The phenyl ring contributes to the molecule's lipophilicity and can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions.

Given the absence of extensive literature on this specific molecule, this guide will leverage established synthetic methodologies and structure-activity relationships of analogous compounds to provide a robust and practical resource.

Proposed Synthetic Pathways

The synthesis of 6-bromo-N-methyl-N-phenylpyridin-2-amine can be approached through a multi-step sequence, starting from commercially available precursors. The most logical strategy involves the initial synthesis of a key intermediate, 6-bromo-N-methylpyridin-2-amine, followed by N-arylation, or the N-arylation of 2-amino-6-bromopyridine followed by N-methylation.

Synthesis of Key Precursor: 2-Amino-6-bromopyridine

A common and efficient method for the synthesis of 2-amino-6-bromopyridine involves the amination of 2,6-dibromopyridine.

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine

Materials:

-

2,6-Dibromopyridine

-

Concentrated aqueous ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel

-

Cyclohexane

Procedure:

-

In a steel autoclave with a glass liner, suspend 2,6-dibromopyridine (1.0 eq) in concentrated aqueous ammonia.

-

Seal the autoclave and heat the mixture to 190°C for 6 hours. The internal pressure will rise to approximately 25 bar.

-

After cooling the autoclave to room temperature, carefully depressurize it.

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate for phase separation.

-

Separate the organic layer and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by dissolving it in a 1:1 (v/v) mixture of cyclohexane and ethyl acetate to precipitate the byproduct 2,6-diaminopyridine, followed by filtration through a short silica gel column.

Pathway A: N-Methylation followed by N-Arylation

This pathway involves the initial methylation of 2-amino-6-bromopyridine to form 6-bromo-N-methylpyridin-2-amine, which is then subjected to N-arylation with a phenyl source.

The N-methylation of aminopyridines can be achieved through various methods, including reductive amination with formaldehyde.

Experimental Protocol: N-Methylation of 2-Amino-6-bromopyridine

Materials:

-

2-Amino-6-bromopyridine

-

Formalin (37% aqueous formaldehyde)

-

Sodium triacetoxyborohydride

-

Sodium carbonate

-

Dichloromethane

-

Hexane

Procedure:

-

To a flask, add 2-amino-6-bromopyridine (1.0 eq), sodium carbonate (1.0 eq), formalin (2.0 eq), and sodium triacetoxyborohydride (3.0 eq).

-

The reaction can be performed solvent-free in a ball mill or in a suitable solvent like dichloromethane.

-

Stir the mixture at ambient temperature for a specified time (e.g., 20 minutes for ball milling, or until completion as monitored by TLC).

-

Extract the reaction mixture with dichloromethane.

-

After solvent evaporation, purify the crude product by flash chromatography on silica gel (e.g., hexane/dichloromethane gradient) to yield 6-bromo-N-methylpyridin-2-amine.[3]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

-

6-bromo-N-methylpyridin-2-amine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A suitable base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOt-Bu))

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromo-N-methylpyridin-2-amine (1.0 eq), aniline (1.1-1.5 eq), the base (2.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).[4]

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 6-bromo-N-methyl-N-phenylpyridin-2-amine.[4]

Pathway B: N-Arylation followed by N-Methylation

An alternative route involves the initial N-arylation of 2-amino-6-bromopyridine to form 6-bromo-N-phenylpyridin-2-amine, followed by N-methylation.

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often used as an alternative to palladium-catalyzed methods.[5]

Experimental Protocol: Ullmann N-Arylation

Materials:

-

2-Amino-6-bromopyridine

-

Bromobenzene or Iodobenzene

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine)

-

A suitable base (e.g., Potassium phosphate (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 2-amino-6-bromopyridine (1.0 eq), the aryl halide (1.2 eq), the base (2.0 eq), CuI (0.1-0.2 eq), and the ligand (0.2-0.4 eq).

-

Add the anhydrous, degassed solvent.

-

Heat the mixture to 100-140°C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 6-bromo-N-phenylpyridin-2-amine.

The N-methylation of the resulting secondary amine can be achieved using similar methods as described in Pathway A, such as reductive amination.

Experimental Protocol: N-Methylation of 6-bromo-N-phenylpyridin-2-amine

Materials:

-

6-bromo-N-phenylpyridin-2-amine

-

Formalin

-

Sodium triacetoxyborohydride

-

Dichloromethane

Procedure:

-

Follow the general procedure for N-methylation as described in Pathway A, Step 1, using 6-bromo-N-phenylpyridin-2-amine as the starting material.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathways to 6-bromo-N-methyl-N-phenylpyridin-2-amine.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₂H₁₁BrN₂ | - |

| Molecular Weight | 263.14 g/mol | - |

| LogP | 3.5 - 4.0 | XLogP3/ALOGPS |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Rotatable Bonds | 1 | Computational |

Analytical and Spectroscopic Characterization

The structural elucidation of 6-bromo-N-methyl-N-phenylpyridin-2-amine would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, as well as a singlet for the N-methyl protons. The chemical shifts and coupling patterns of the pyridine protons would confirm the substitution pattern.

-

¹³C NMR: The spectrum would display signals for all 12 carbon atoms, with the chemical shifts providing information about their electronic environment. The carbon attached to the bromine atom would appear at a characteristic chemical shift.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Chemical Properties and Reactivity

The reactivity of 6-bromo-N-methyl-N-phenylpyridin-2-amine is primarily dictated by the 6-bromo substituent on the electron-deficient pyridine ring.

Cross-Coupling Reactions

The C-Br bond is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, allowing for further molecular elaboration.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups at the 6-position of the pyridine ring.

-

Heck Coupling: Reaction with alkenes can be used to form carbon-carbon double bonds.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: While already used for its synthesis, the bromine can potentially be displaced by another amino group under specific conditions.

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Potential Applications and Research Directions

The N-aryl-2-aminopyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] Based on the structure of 6-bromo-N-methyl-N-phenylpyridin-2-amine, several research avenues can be envisioned.

Medicinal Chemistry

-

Kinase Inhibitors: Many N-aryl-2-aminopyridine derivatives have been reported as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The title compound could serve as a scaffold for the development of novel kinase inhibitors.[4]

-

Antimicrobial Agents: The pyridine moiety is present in numerous antimicrobial drugs. The lipophilicity and substitution pattern of this compound make it a candidate for investigation as an antibacterial or antifungal agent.

-

Central Nervous System (CNS) Active Agents: Substituted aminopyridines have shown activity against various CNS targets. Further functionalization of the core structure could lead to the discovery of novel neuroactive compounds.

Materials Science

The rigid, aromatic structure of 6-bromo-N-methyl-N-phenylpyridin-2-amine suggests potential applications in materials science, for instance, as a building block for organic light-emitting diodes (OLEDs) or as a ligand for the synthesis of metal-organic frameworks (MOFs).

In Silico ADMET Prediction

For any compound with therapeutic potential, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial.

Table 2: Predicted ADMET Properties

| Property | Prediction | Confidence |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Likely | Moderate |

| CYP450 2D6 Inhibitor | Likely | Moderate |

| hERG Inhibitor | Potential risk | Low |

| Mutagenicity (Ames test) | Unlikely | High |

Disclaimer: These are in silico predictions and require experimental validation.

Conclusion

6-bromo-N-methyl-N-phenylpyridin-2-amine represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The outlined synthetic routes, based on well-established and robust chemical transformations, offer a practical starting point for researchers. The versatile 6-bromo substituent opens up a vast chemical space for further derivatization, enabling the generation of compound libraries for screening against various biological targets. It is hoped that this guide will stimulate further research into this and related N-aryl-2-aminopyridine derivatives, ultimately leading to the discovery of novel and impactful chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Chemistry Tutorials. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Wikipedia. (n.d.). Ullmann condensation.

- CymitQuimica. (n.d.). 6-Bromo-N-methylpyridin-2-amine.

- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). PMC.

- PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.

-

Taher, A. T., et al. (n.d.). Synthesis, structure and biological activity 3- (arylmethyl) aminopyridine-2 (1 H ) -ones and 1 H -pyrido[2,3-b][4][7]oxazin-2(3 H )-ones. ResearchGate.

- ChemScene. (n.d.). 89466-16-0 | 6-Bromo-3-methylpyridin-2-amine.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

- Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. (n.d.). The Royal Society of Chemistry.

- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.).

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Process for the N-alkylation of aminopyridines. (n.d.).

- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization and Synthetic Utility of 6-bromo-N-methyl-N-phenylpyridin-2-amine

This guide details the physicochemical profile, synthetic pathways, and application logic for 6-bromo-N-methyl-N-phenylpyridin-2-amine , a critical bifunctional intermediate in medicinal chemistry.

Executive Summary

6-bromo-N-methyl-N-phenylpyridin-2-amine serves as a high-value "linchpin" scaffold in the synthesis of complex heteroaromatic systems. Its structural uniqueness lies in its asymmetry: the molecule possesses a "masked" nucleophile (the tertiary amine) and an active electrophile (the C-Br bond). This duality allows researchers to sequentially construct polysubstituted pyridine libraries—common in kinase inhibitor discovery—with high regiocontrol.

This guide provides a validated technical framework for handling, synthesizing, and utilizing this scaffold, moving beyond basic data to actionable process intelligence.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Unlike simple alkyl-aminopyridines, the N-phenyl substitution introduces significant lipophilicity and steric bulk, altering the solubility profile and metabolic stability of downstream derivatives.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | Systematic nomenclature |

| Molecular Formula | C₁₂H₁₁BrN₂ | — |

| Molecular Weight | 263.14 g/mol | Monoisotopic Mass: 262.01 |

| Physical State | Viscous yellow oil or low-melting solid | Tends to crystallize upon standing at -20°C |

| Boiling Point | ~360°C (Predicted) | Decomposes prior to atmospheric boiling |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water (<0.1 mg/mL) |

| pKa (Pyridine N) | ~2.5 - 3.0 (Predicted) | Reduced basicity due to Br- electron withdrawal |

| LogP | 3.2 ± 0.4 (Calculated) | Highly lipophilic; membrane permeable |

| H-Bond Donors | 0 | Fully substituted amine |

| H-Bond Acceptors | 2 | Pyridine N, Amine N |

Critical Insight: The low pKa of the pyridine nitrogen (compared to pyridine's ~5.2) is due to the inductive electron-withdrawing effect (-I) of the bromine at the 6-position. This makes the molecule less prone to forming salts during mild acidic workups, facilitating organic extraction.

Synthetic Pathways & Process Chemistry[4][8][9]

Synthesis of this intermediate requires overcoming a classic challenge in pyridine chemistry: Regioselectivity . The starting material, 2,6-dibromopyridine, has two equivalent electrophilic sites. The goal is strictly mono-amination.

The Challenge: SNAr vs. Catalysis

-

Thermal SNAr (Nucleophilic Aromatic Substitution): While possible, reacting N-methylaniline (a weak nucleophile) with 2,6-dibromopyridine requires forcing conditions (>150°C), often leading to tarring or bis-substitution (reacting both bromines).

-

Catalytic Approach (Recommended): A Copper(I) or Palladium-catalyzed cross-coupling allows for reaction at lower temperatures with superior control over mono-selectivity.

Validated Protocol: Copper-Catalyzed Mono-Amination

This protocol utilizes a CuI/Ligand system to activate the C-Br bond selectively.

Reagents:

-

Substrate: 2,6-Dibromopyridine (1.0 equiv)

-

Nucleophile: N-methylaniline (1.1 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline or N,N-dimethylglycine (20 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMSO or DMF

Step-by-Step Workflow:

-

Charge: In a dried reaction vessel, combine 2,6-dibromopyridine, CuI, Ligand, and K₂CO₃ under Nitrogen atmosphere.

-

Addition: Add N-methylaniline and anhydrous DMSO.

-

Reaction: Heat to 90–110°C for 12–16 hours. Note: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a new spot less polar than the starting diamine but more polar than the dibromide.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). The unreacted 2,6-dibromopyridine is non-polar and can be removed via flash chromatography.

-

Purification: Silica gel chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

Visualization: Synthetic Logic Flow

Figure 1: Selective mono-amination pathway utilizing Copper catalysis to minimize bis-substitution.[1]

Chemical Reactivity & Functionalization[7][8][10]

The value of 6-bromo-N-methyl-N-phenylpyridin-2-amine lies in its orthogonal reactivity . The molecule contains three distinct sites for chemical manipulation.

The "Handle" (C-Br Bond)

The bromine at position 6 is highly activated for further cross-coupling due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-amino-6-arylpyridines (biaryl scaffolds).

-

Buchwald-Hartwig Amination: Reacts with a second amine to form 2,6-diaminopyridines.

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 6-lithio species, which can be trapped with electrophiles (aldehydes, CO₂) to introduce carbon substituents.

The "Anchor" (Tertiary Amine)

The N-methyl-N-phenyl group is generally inert to standard coupling conditions. It serves as a hydrophobic anchor that often fits into the "back pocket" of kinase ATP-binding sites.

The Pyridine Nitrogen

While less basic than unsubstituted pyridine, it can still coordinate to metals. In medicinal chemistry, this nitrogen often serves as a hydrogen bond acceptor (HBA) in the active site of enzymes.

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity profile. The C-Br bond (Red arrows) is the primary site for diversification.

Analytical Characterization

To ensure the integrity of this intermediate before downstream use, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyridine Ring: Look for the characteristic AMX or ABC system of the 2,6-disubstituted pyridine.

- ~7.3 ppm (Triplet, C4-H)

- ~6.8 ppm (Doublet, C3-H, ortho to amine)

- ~6.7 ppm (Doublet, C5-H, ortho to Br)

-

Phenyl Ring: Multiplet around 7.2–7.5 ppm.

-

Methyl Group: A sharp singlet (3H) typically around 3.4–3.5 ppm . This is the diagnostic peak for N-methylation.

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect late elution (highly lipophilic) compared to starting dibromopyridine.

References

-

Selective Copper-Catalyzed C-N Bond Formation: Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[1] European Journal of Organic Chemistry, 2014.[1]

-

General Buchwald-Hartwig Protocols: "Buchwald-Hartwig Coupling - Reaction, Reagents and Mechanism." Organic Chemistry Portal.

-

Pyridine Reactivity Data: "Reactivity of 2,6-Disubstituted Pyridines." BenchChem Technical Notes.

-

Safety Data (Analogous): PubChem CID 2756250 (2-Bromo-6-methylaniline - Structural Isomer Safety Profile).

Sources

biological activity of 6-bromo-N-methyl-N-phenylpyridin-2-amine

CAS: 25194-53-0 | Molecular Formula: C₁₂H₁₁BrN₂ | Molecular Weight: 263.13 g/mol [1][2][3]

Executive Summary

This technical guide profiles 6-bromo-N-methyl-N-phenylpyridin-2-amine , a critical halogenated pyridine scaffold used in high-throughput medicinal chemistry and ligand design.[2][3] Unlike simple building blocks, this molecule represents a "Janus" intermediate: it possesses a defined hydrophobic pharmacophore (N-methyl-N-phenylamino) at the C2 position and a reactive handle (Bromine) at the C6 position.[2][3]

This specific substitution pattern allows for the rapid generation of unsymmetrical 2,6-disubstituted pyridines , a structural motif ubiquitous in kinase inhibitors (e.g., Dabrafenib analogs), GPCR modulators, and multidentate ligands for metallo-organic chemistry. This guide details its synthesis, chemical reactivity, and application in biological activity screening.

Chemical Architecture & Pharmacophore Analysis[2][3][4][5]

Structural Logic

The biological utility of 6-bromo-N-methyl-N-phenylpyridin-2-amine lies in its ability to serve as a bifunctional core .[2][3]

-

The "Anchor" (C2 Position): The N-methyl-N-phenyl group is a bulky, lipophilic moiety.[2][3] In biological assays, this group often occupies hydrophobic pockets (e.g., the allosteric back-pocket of a kinase or the orthosteric site of a GPCR). The N-methylation prevents hydrogen bond donation, altering solubility and membrane permeability compared to the secondary amine analog.

-

The "Warhead" Handle (C6 Position): The bromine atom is electronically activated by the pyridine nitrogen, making it highly susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[2][3]

Visualization of Chemical Utility

The following diagram illustrates the strategic role of this scaffold in accessing diverse biological space.

Figure 1: Divergent synthesis pathways originating from the 6-bromo-N-methyl-N-phenylpyridin-2-amine scaffold.[3][4]

Biological Activity & Therapeutic Applications[2][3][4][7][8][9]

Indirect Biological Activity (Pro-Drug/Scaffold Role)

While the standalone intermediate has limited documented efficacy as a clinical drug, it is a privileged structure in drug discovery. Its biological relevance is defined by the libraries it generates.

-

Kinase Inhibition (VEGFR/PDGFR/Raf): The 2-aminopyridine motif mimics the adenine ring of ATP. Derivatives where the C6-Bromine is replaced by a substituted aryl ring often exhibit nanomolar IC50 values against tyrosine kinases.[2][3] The N-phenyl group provides pi-stacking interactions within the gatekeeper region.[2][3]

-

PqsR Antagonism (Anti-Virulence): Closely related analogs (e.g., 2-amino-6-bromopyridine) have been identified as ligands for PqsR (MvfR), a quorum-sensing receptor in Pseudomonas aeruginosa.[2][3] The N-methyl-N-phenyl derivative is often synthesized to probe the steric tolerance of the PqsR ligand-binding domain (LBD).[2][3]

Structure-Activity Relationship (SAR) Data

When evaluating libraries built on this core, the following trends are typically observed:

| Structural Modification | Biological Consequence | Mechanistic Rationale |

| N-Methylation | Increased LogP; Decreased H-bond donor capacity.[2][3] | Improves membrane permeability; forces the phenyl ring into a specific conformation (rotational constraint). |

| C6-Aryl Extension | Potency "Cliff" (Dramatic increase).[3] | The C6 substituent extends into the solvent-exposed region or deep hydrophobic pocket, driving specificity. |

| Phenyl Ring Sub. | Tuning Metabolic Stability. | Unsubstituted phenyl rings are metabolic soft spots (hydroxylation). Fluorination of this ring often improves half-life ( |

Experimental Protocols

Synthesis of 6-bromo-N-methyl-N-phenylpyridin-2-amine

Objective: Selective mono-amination of 2,6-dibromopyridine. Challenge: Preventing the formation of the bis-aminated byproduct.

Methodology:

-

Reagents: 2,6-Dibromopyridine (1.0 eq), N-methylaniline (1.1 eq), Sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Catalyst: Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) or simply thermal SNAr conditions if high heat is tolerated.

-

Solvent: Toluene (anhydrous).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 2,6-dibromopyridine, NaOtBu, and catalyst system.

-

Add Toluene and N-methylaniline under Argon atmosphere.

-

Heat to 80°C for 12 hours.

-

Critical Step: Monitor by TLC (Hexane/EtOAc 9:1). The mono-product typically runs just below the starting dibromide.[2][3] Stop reaction before bis-amination occurs.[2][3]

-

-

Purification: Silica gel chromatography. Yields are typically 65-75%.[2][3]

Biological Validation: General Kinase Inhibition Assay

To validate the activity of derivatives synthesized from this scaffold, a standard FRET-based kinase assay is employed.

Assay Principle: Measures the transfer of a phosphate group from ATP to a peptide substrate. Inhibition is detected by a reduction in phosphorylated product.

Step-by-Step Workflow:

-

Preparation: Dilute compounds (derivatives of 6-bromo-N-methyl-N-phenylpyridin-2-amine) in 100% DMSO to 100x final concentration.

-

Enzyme Mix: Prepare Kinase (e.g., VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Add 5 µL compound + 10 µL Enzyme Mix to 384-well plate. Incubate 15 min at RT.

-

Reaction Start: Add 10 µL Substrate Mix (Fluorescein-labeled peptide + ATP at

). -

Termination: After 60 min, add EDTA-containing stop solution.

-

Readout: Measure fluorescence intensity on a plate reader (Ex/Em specific to probe).

Experimental Workflow Diagram

The following Graphviz diagram details the logic flow from synthesis to biological validation.

Figure 2: Operational workflow for transforming the 2,6-dibromopyridine precursor into biologically active candidates.

Safety & Handling

-

Hazards: 6-bromo-N-methyl-N-phenylpyridin-2-amine is an irritant (Skin Irrit. 2, Eye Irrit.[2][3] 2A).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.

-

Disposal: Halogenated organic waste streams.

References

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine . European Journal of Organic Chemistry. (2014). Describes the selective synthesis protocols for 2-amino-6-bromopyridines.

-

Discovery of 2-amino-oxadiazoles as novel antagonists of PqsR . Journal of Medicinal Chemistry. (2013). Contextualizes the biological activity of the 2-amino-6-bromopyridine scaffold in anti-virulence research.

-

PubChem Compound Summary: 6-bromo-N-methyl-N-phenylpyridin-2-amine . National Center for Biotechnology Information. (2025). Official CAS and physicochemical property registry.

-

Suzuki-Miyaura Cross-Coupling of 2-Amino-6-bromopyridines . MDPI Molecules. (2017). Details the downstream functionalization of this scaffold for drug synthesis.

Sources

Strategic Applications of 6-Bromo-N-methyl-N-phenylpyridin-2-amine: A Technical Guide

Topic: Potential Research Applications for 6-Bromo-N-methyl-N-phenylpyridin-2-amine Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Materials Scientists, and Process Development Engineers.

Executive Summary

The compound 6-bromo-N-methyl-N-phenylpyridin-2-amine (CAS: 89026-79-9, analog ref) represents a high-value "bifunctional scaffold" in modern organic synthesis. Structurally, it consists of a pyridine core functionalized with a tertiary amine (N-methyl-N-phenyl) at the C2 position and a reactive bromide at the C6 position.

This specific substitution pattern offers a unique duality:

-

Electronic Modulation: The electron-rich amino group pushes electron density into the pyridine ring, modulating the electrophilicity of the C6-bromide.

-

Steric Architecture: The N-methyl and N-phenyl groups provide significant hydrophobic bulk, essential for filling selectivity pockets in kinase inhibitors or preventing aggregation in optoelectronic materials.

This guide details the compound's utility across Medicinal Chemistry (kinase inhibition), Catalysis (pincer ligand synthesis), and Optoelectronics (OLED hole-transport materials).

Chemical Profile & Reactivity

Before deploying this molecule in complex workflows, researchers must understand its reactivity profile.

| Property | Description | Implications for Research |

| Core Structure | 2,6-Disubstituted Pyridine | "Privileged scaffold" in drug discovery; enables linear extension. |

| C6-Bromide | Electrophilic Handle | Excellent substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. |

| C2-Amine | Electron Donor (+M Effect) | Increases electron density on the ring; deactivates the C6-Br slightly compared to 2,6-dibromopyridine, requiring specialized catalysts (e.g., Pd-dialkylbiaryl phosphines). |

| N-Substituents | Methyl + Phenyl | Methyl: Removes H-bond donor capability (prevents promiscuous binding). Phenyl: π-stacking capability for biological targets or material packing. |

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic utility of the 6-bromo-N-methyl-N-phenylpyridin-2-amine scaffold.

Application Domain 1: Medicinal Chemistry (Kinase Inhibitors)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitor design (e.g., Sorafenib, Imatinib analogs). However, the N-methyl-N-phenyl variation serves a specific purpose: Selectivity .

Mechanism of Action[2]

-

Hydrophobic Pocket Filling: The N-phenyl group is sized to occupy the hydrophobic "gatekeeper" region often found adjacent to the ATP-binding site in kinases like B-Raf or VEGFR .

-

Conformational Control: The N-methyl group forces the phenyl ring to twist out of coplanarity with the pyridine, creating a 3D architecture that can improve solubility and target specificity compared to flat analogs.

Experimental Protocol: C6-Arylation via Suzuki Coupling

Objective: Synthesize a biaryl kinase inhibitor precursor.

Reagents:

-

Substrate: 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 eq)

-

Boronic Acid: 4-carbamoylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4 hours (or 120°C for 30 min in microwave). Note: The electron-rich amine deactivates the bromide; higher temperatures are required than for simple bromopyridines.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Domain 2: Optoelectronics (OLED Materials)

In Organic Light Emitting Diodes (OLEDs), pyridine derivatives serve as electron-transporting or bipolar hosts. This specific molecule is a precursor for Hole Transport Materials (HTMs) .

The "Donor-Acceptor" Strategy

-

Donor (D): The N-methyl-N-phenyl amino group acts as the electron donor.

-

Acceptor (A): The pyridine ring acts as the electron acceptor.

-

Extension: By coupling the C6-bromide with a second arylamine (e.g., carbazole or diphenylamine), researchers create D-A-D systems.

Research Utility: These derivatives exhibit Thermally Activated Delayed Fluorescence (TADF) if the donor-acceptor twist angle is optimized (facilitated by the steric bulk of the N-methyl group).

Application Domain 3: Ligand Synthesis (Catalysis)

This compound is a "half-ligand." It can be dimerized or coupled to form tridentate N-N-N or N-C-N pincer ligands, which are critical for stabilizing transition metals (Ru, Ir, Pt) in C-H activation catalysis.

Synthesis of Unsymmetrical Pincer Ligands

Researchers can use the C6-bromide to attach a second heteroaryl group (e.g., oxazoline or imidazole) via Stille coupling.

Workflow:

-

Lithiation: Treat 6-bromo-N-methyl-N-phenylpyridin-2-amine with n-BuLi at -78°C.

-

Transmetallation: Add ZnCl₂ or Bu₃SnCl.

-

Coupling: React with 2-bromo-oxazoline catalyzed by Pd(PPh₃)₄.

-

Result: A chiral N-N-N ligand where the N-methyl-N-phenyl group provides steric steering during catalysis.

Synthesis of the Core Scaffold

If the specific compound is not commercially available in the required purity, it must be synthesized from 2,6-dibromopyridine .

Protocol: Mono-Amination of 2,6-Dibromopyridine

Challenge: Preventing double substitution (formation of the 2,6-diamino product).

Optimized Conditions:

-

Reactants: 2,6-Dibromopyridine (1.0 eq) + N-methylaniline (0.95 eq). Use slight deficit of amine to favor mono-product.

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[2][3] XPhos is critical for coupling N-methylaniline due to steric hindrance.

-

Base: NaOtBu (1.2 eq).

-

Solvent: Toluene, 100°C, 12 hours.

Caption: Controlled synthesis workflow to isolate the mono-aminated intermediate.

References

-

Thieme Chemistry. (2025). Palladium-Catalyzed Coupling of Hetaryl Halides with Secondary Amines. Science of Synthesis. Link

-

Massachusetts Institute of Technology (MIT). (2015). New Applications of Heteroarylzinc Nucleophiles in Cross-Coupling. DSpace@MIT. Link

-

BenchChem. (2025).[3][4] Application Note: Buchwald-Hartwig Amination of 2,6-Dihalopyridines.[3]Link

-

White Rose eTheses. (2024). Synthesis of Medium-Sized Rings via Pyridine Cascades.Link

Sources

Methodological & Application

Application Note: Strategic Functionalization of 6-Bromo-N-methyl-N-phenylpyridin-2-amine

Abstract & Strategic Significance

The molecule 6-bromo-N-methyl-N-phenylpyridin-2-amine (CAS: 25194-53-0) represents a high-value "privileged scaffold" intermediate. Its structural core—a 2,6-disubstituted pyridine—serves as a critical node in the synthesis of kinase inhibitors, GPCR ligands, and organic optoelectronic materials.

This guide addresses the specific synthetic challenges posed by this substrate. Unlike the electron-deficient 2,6-dibromopyridine, the presence of the electron-donating N-methyl-N-phenyl amino group at the 2-position modulates the electron density of the pyridine ring. This electronic enrichment deactivates the C(6)-Br bond toward oxidative addition compared to its di-halo counterparts, requiring tailored catalytic systems for efficient functionalization.

This Application Note details three divergent synthetic pathways to unlock the potential of this scaffold:

-

Suzuki-Miyaura Cross-Coupling for biaryl construction.[1][2]

-

Buchwald-Hartwig Amination for nitrogen-rich heteroaromatic arrays.

-

Lithium-Halogen Exchange/Borylation to invert reactivity (Electrophile

Nucleophile).

Scaffold Analysis & Reactivity Profile

Electronic Environment

The pyridine ring is naturally electron-deficient. However, the exocyclic nitrogen atom at position 2 donates electron density into the ring via resonance (

-

Implication: The oxidative addition of Palladium(0) into the C(6)-Br bond is slower than in 2,6-dibromopyridine.

-

Solution: Use electron-rich phosphine ligands (e.g., XPhos, SPhos, or bidentate ligands like dppf) to facilitate the oxidative addition step.

Steric Considerations

The N-methyl-N-phenyl group is relatively bulky but located distal (position 2) to the reaction site (position 6).

-

Implication: Steric hindrance at the reaction center is minimal, allowing for the coupling of sterically demanding partners (e.g., ortho-substituted boronic acids).

Divergent Synthesis Workflow

The following diagram illustrates the strategic diversification pathways available for 6-bromo-N-methyl-N-phenylpyridin-2-amine.

Caption: Divergent synthetic pathways for 6-bromo-N-methyl-N-phenylpyridin-2-amine functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 6-aryl-N-methyl-N-phenylpyridin-2-amine derivatives.

Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition

Reagents & Materials

-

Substrate: 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and supports the coupling of electron-rich pyridines better than Pd(PPh₃)₄.

-

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol, 263 mg), boronic acid (1.2 mmol), and base (3.0 mmol).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and the aqueous base solution via syringe.

-

Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (0.03 mmol) and reseal immediately. Purge for another 2 minutes.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Substrate + Boronic Acid - HBr).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl or fluorinated aromatics), switch the base to CsF (2.0 equiv) and run in anhydrous Toluene at 100°C.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of unsymmetrical 2,6-diaminopyridines. Challenge: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. High temperatures and specific ligands are required.

Reagents & Materials

-

Substrate: 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst Source: Pd₂(dba)₃ (2–5 mol%)

-

Ligand: Xantphos (4–10 mol%)

-

Rationale: Xantphos has a wide bite angle, facilitating the reductive elimination of the C-N bond, which is often the rate-determining step for electron-rich halides.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure

-

Drying: Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with Argon.

-

Charge Solids: Add the substrate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol) to the flask.

-

Solvent/Amine: Add anhydrous Toluene (4 mL). If the amine is liquid, add it now (1.2 mmol).

-

Activation: Heat the mixture to 100–110°C for 12–18 hours.

-

Note: The solution should turn from dark purple/red to a brownish-orange as the active catalytic species forms.

-

-

Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography (DCM/MeOH or Hexanes/EtOAc).

Protocol C: Lithium-Halogen Exchange (Borylation)

Objective: Conversion to the pinacol boronate ester (Nucleophile generation).

Reagents & Materials

-

Substrate: 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv)

-

Lithium Source: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Boron Source: Isopropoxyboronic acid pinacol ester (iPrOBpin) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Cryogenic Setup: Place the substrate (1.0 mmol) in a dry flask with anhydrous THF (5 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes. The solution may change color (often yellow/orange) indicating the formation of the lithiated species.

-

Wait Time: Stir at -78°C for 30 minutes. Do not allow to warm, or the lithiated pyridine may undergo dimerization or nucleophilic attack on the N-Me group (less likely but possible).

-

-

Quench: Add iPrOBpin dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature naturally.

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether.

-

Caution: Boronic esters can degrade on silica. Use neutral alumina or rapid silica chromatography if purification is needed, or use crude in the next step.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst deactivation or poor oxidative addition. | Switch to Pd(Amphos)Cl₂ or XPhos Pd G3 . Increase temp to 110°C. |

| Protodeboronation | Boronic acid instability under basic conditions. | Use anhydrous conditions with CsF or K₃PO₄ in Toluene. |

| No Reaction (Buchwald) | Catalyst poisoning by pyridine nitrogen. | Ensure NaOtBu is fresh (white powder, not yellow). Switch ligand to BrettPhos . |

| Homocoupling (Substrate-Substrate) | Presence of Oxygen. | Rigorous degassing is required. Use freeze-pump-thaw cycles if possible. |

References

-

BenchChem. A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. BenchChem Application Notes.[2] Link

-

Royal Society of Chemistry. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. RSC Advances, 2022. Link

-

National Institutes of Health (PubChem). 6-bromo-N-methyl-N-phenylpyridin-2-amine (CID 63962368). PubChem Compound Summary. Link

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 2024.[4] Link

-

Wikipedia. Buchwald–Hartwig amination.[3][5] (General Mechanism & Ligand Classes).[5] Link

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-bromo-N-methyl-N-phenylpyridin-2-amine

Introduction: A Versatile Scaffold for Modern Chemistry

The N-aryl-2-aminopyridine framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The specific substrate, 6-bromo-N-methyl-N-phenylpyridin-2-amine , offers a robust and versatile starting point for molecular elaboration. Its key structural features—a bromine atom at the 6-position and a tertiary amino group at the 2-position—provide distinct handles for chemical modification. The bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[3][4]

The presence of the N-methyl-N-phenylamino group and the pyridine nitrogen introduces both opportunities and challenges. These nitrogen atoms can coordinate to the palladium center, potentially influencing catalytic activity.[5] However, with carefully selected reaction conditions, this substrate can be efficiently transformed into a diverse library of complex molecules. This guide provides detailed protocols and mechanistic insights for leveraging this building block in four major classes of palladium-catalyzed cross-coupling reactions.

Foundational Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental pathway is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

-

Transmetalation / Insertion: The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an unsaturated partner (e.g., an alkene in Heck coupling) inserts into the Pd-C bond.[4][7]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[8][9][10] This reaction allows for the coupling of 6-bromo-N-methyl-N-phenylpyridin-2-amine with a wide range of primary and secondary amines.

Causality Behind Component Selection:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) species.[9]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BINAP) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step to release the product.[3][8]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the active nucleophile for the C-N bond formation.[11][12]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.

Protocol: Buchwald-Hartwig Amination with Aniline

This protocol describes the coupling of 6-bromo-N-methyl-N-phenylpyridin-2-amine with aniline.

Materials & Reagents:

-

6-bromo-N-methyl-N-phenylpyridin-2-amine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

-

Addition of Base: Add sodium tert-butoxide (1.4 equiv).

-

Solvent and Reagent Addition: Add anhydrous toluene to create a slurry. Add aniline (1.2 equiv) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Typical Yield |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | 110 | 80-95% |

| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | 100 | 85-98% |

| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 100 | 75-90% |

digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Charge Schlenk Flask\n(Substrate, Pd(OAc)₂, Xantphos, NaOtBu)"]; add_reagents [label="2. Add Toluene & Aniline"]; react [label="3. Heat under Inert Atmosphere\n(110 °C, 4-12h)"]; workup [label="4. Cool, Quench with Water"]; extract [label="5. Extract with Ethyl Acetate"]; purify [label="6. Dry, Concentrate & Purify\n(Column Chromatography)"]; end [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> add_reagents; add_reagents -> react; react -> workup; workup -> extract; extract -> purify; purify -> end; }

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Building Biaryl Systems

The Suzuki-Miyaura coupling is an exceptionally powerful and widely used reaction for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl compounds.[13][14] It is valued for the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.

Causality Behind Component Selection:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, highly effective catalyst that is used directly as the active Pd(0) species.[14] PdCl₂(dppf) is another robust choice.

-

Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step onto the palladium center.[13]

-

Solvent System: A two-phase solvent system, such as 1,4-dioxane and water or toluene and water, is typically employed. This ensures that both the organic-soluble catalyst and substrate and the water-soluble inorganic base can interact effectively.[14]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials & Reagents:

-

6-bromo-N-methyl-N-phenylpyridin-2-amine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Reaction vessel suitable for heating

Step-by-Step Procedure:

-

Vessel Preparation: In a reaction vessel, combine 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv), phenylboronic acid (1.3 equiv), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

-

Solvent and Base Addition: Add 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution.

-

Inerting: De-gas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Seal the vessel and heat to 85-95 °C with stirring. Monitor the reaction progress (typically 6-18 hours).[14]

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Data Summary Table:

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 88-97% |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 70-85% |

digraph "Suzuki_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Combine Substrate, Boronic Acid,\nand Pd(PPh₃)₄ in Vessel"]; add_solvents [label="2. Add Dioxane and aq. Na₂CO₃"]; degas [label="3. De-gas Mixture with Argon"]; react [label="4. Heat under Inert Atmosphere\n(90 °C, 6-18h)"]; workup [label="5. Cool, Dilute with EtOAc/Water"]; extract [label="6. Separate Layers, Extract Aqueous"]; purify [label="7. Dry, Concentrate & Purify"]; end [label="Final Biaryl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> add_solvents; add_solvents -> degas; degas -> react; react -> workup; workup -> extract; extract -> purify; purify -> end; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesizing Aryl Alkynes

The Sonogashira reaction is the most common method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[15][16] This reaction is distinguished by its use of a dual-catalyst system.

Causality Behind Component Selection:

-

Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor like PdCl₂(PPh₃)₂ is used for the main cross-coupling cycle.[15]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the palladium center, accelerating the overall catalytic turnover.[3][17]

-

Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.[15][18]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials & Reagents:

-

6-bromo-N-methyl-N-phenylpyridin-2-amine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv, 2.5 mol%), and CuI (0.05 equiv, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Add phenylacetylene (1.2 equiv).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by TLC. The reaction is often complete within 2-8 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Re-dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify by column chromatography.

Data Summary Table:

| Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Typical Yield |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | 25-50 | 80-95% |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPA | 60 | 75-90% |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | 60 | 85-95% |

digraph "Sonogashira_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start: Assemble Catalysts", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Charge Schlenk Flask\n(Substrate, PdCl₂(PPh₃)₂, CuI)"]; add_reagents [label="2. Add THF, Et₃N & Phenylacetylene"]; react [label="3. Stir under Inert Atmosphere\n(25-60 °C, 2-8h)"]; workup [label="4. Concentrate Reaction Mixture"]; purify [label="5. Filter through Celite, Concentrate,\n& Purify via Chromatography"]; end [label="Final Alkynyl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> add_reagents; add_reagents -> react; react -> workup; workup -> purify; purify -> end; }

Caption: Experimental workflow for Sonogashira coupling.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a direct route to substituted alkenes like styrenes and cinnamates.[6][19] The reaction typically yields the more thermodynamically stable trans (E) isomer.[20]

Causality Behind Component Selection:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor.

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand, though ligandless conditions can sometimes be effective, especially with more reactive aryl iodides.

-

Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr that is generated during the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination of H-X from the catalyst).[6][19]

-

Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used to facilitate the reaction.

Protocol: Heck Coupling with n-Butyl Acrylate

Materials & Reagents:

-

6-bromo-N-methyl-N-phenylpyridin-2-amine

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Vessel Preparation: To a reaction vessel, add 6-bromo-N-methyl-N-phenylpyridin-2-amine (1.0 equiv), Pd(OAc)₂ (0.03 equiv, 3 mol%), and PPh₃ (0.06 equiv, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF, triethylamine (1.5 equiv), and n-butyl acrylate (1.5 equiv).

-

Inerting: De-gas the mixture with argon for 10-15 minutes.

-

Reaction: Seal the vessel and heat to 100-120 °C. The reaction progress can be monitored by GC-MS or LC-MS (typically 12-24 hours).

-

Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Extraction: Wash the combined organic layers with water multiple times to remove DMF, then wash with brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the product by column chromatography.

Data Summary Table:

| Alkene Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| n-Butyl Acrylate | Pd(OAc)₂ (3) | Et₃N (1.5) | DMF | 120 | 70-85% |

| Styrene | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | DMAc | 130 | 65-80% |

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. If a reaction fails or provides a low yield, consider the following points:

-

No Reaction:

-

Catalyst Inactivity: Ensure reagents and solvents are anhydrous and the reaction was properly de-gassed. Oxygen can oxidize Pd(0) to inactive palladium black.

-

Substrate Purity: Impurities in the starting material can poison the catalyst.

-

Potential Chelation: The N-aryl-2-aminopyridine substrate can act as a bidentate ligand, binding to the palladium and inhibiting catalysis.[5] If this is suspected, switching to a bulkier, more electron-donating ligand (like those used in Buchwald-Hartwig reactions) can sometimes disfavor this inhibitory binding mode.

-

-

Low Yield:

-

Dehalogenation: The bromo-substituent is replaced by hydrogen. This often occurs if the reaction is run for too long or at too high a temperature, or if moisture is present.

-

Homocoupling: The coupling partner reacts with itself (e.g., Suzuki reaction giving a biphenyl from phenylboronic acid). This can indicate that the transmetalation step is slow relative to other side reactions. Changing the base or solvent system may help.

-

-

Expected Observations:

-

Successful reactions often undergo a color change, from the initial color of the catalyst complex to a dark brown or black suspension as the reaction proceeds.

-

Formation of a salt precipitate (e.g., NaBr in a Suzuki coupling) is a positive indicator that the reaction is progressing.

-

Conclusion

6-bromo-N-methyl-N-phenylpyridin-2-amine is a highly valuable and adaptable building block for synthetic chemists. Through the judicious application of palladium-catalyzed cross-coupling reactions, its bromine "handle" can be efficiently converted into a wide array of C-N and C-C bonds. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this scaffold, enabling the rapid generation of novel molecular architectures for drug discovery and materials science applications.

References

-

Dey, A., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

-

Gudmundsson, K. S., et al. (2008). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry. [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Lin, S., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

-

Shatsauskas, A. L., et al. (2014). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Chemistry of Heterocyclic Compounds. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Taha, M. O., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Heck/Hiyama reaction of 2-pyridyldimethyl(vinyl)silane with organic halides. ResearchGate. [Link]

-

Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

-

LibreTexts. (2023). Heck reaction. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Gudmundsson, K. S., et al. (2008). Palladium-catalyzed aryl amination reactions of 6-bromo- and 6-chloropurine nucleosides. The Journal of Organic Chemistry. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Dey, A., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

ResearchGate. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]

-

Rashid, M. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

Qureshi, Z. S., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

-

Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

-

ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Heck Reaction [organic-chemistry.org]

6-bromo-N-methyl-N-phenylpyridin-2-amine as a ligand in organometallic chemistry

Application Note: 6-bromo-N-methyl-N-phenylpyridin-2-amine as a Pro-Ligand Scaffold

Abstract

This guide details the synthesis, characterization, and organometallic utility of 6-bromo-N-methyl-N-phenylpyridin-2-amine (BMPPA) . Unlike simple pyridine ligands, BMPPA functions primarily as a pro-ligand for the generation of robust metallacycles via C–Br oxidative addition. Its unique architecture—combining a hard pyridine donor, a tunable amine arm, and a reactive carbon-halogen bond—makes it an ideal scaffold for synthesizing CNN pincer complexes (with Nickel or Palladium) used in cross-coupling catalysis.

Ligand Architecture & Design Philosophy

The utility of BMPPA lies in its ability to undergo directed oxidative addition . It is not merely a passive spectator ligand; it is a "reactive scaffold" that transforms into a stable chelate upon metal coordination.

-

The Anchor (

): The pyridine nitrogen provides the initial kinetic binding site for the metal center ( -

The Trigger (C–Br): The Carbon-Bromine bond at the 6-position is activated by the adjacent nitrogen, facilitating rapid oxidative addition to low-valent metals (Ni, Pd).

-

The Modulator (

): The N-methyl-N-phenyl group provides steric bulk (preventing over-coordination) and electronic tuning. The tertiary amine prevents deprotonation, ensuring the ligand remains neutral until activation.

Mechanism of Action: The "Lock-and-Key" Activation

The ligand operates via a self-locking mechanism. The pyridine nitrogen coordinates to the metal, bringing the C–Br bond into the immediate coordination sphere (proximity effect), effectively lowering the entropic barrier for oxidative addition.

Figure 1: The activation pathway of BMPPA from free molecule to active metallacycle.

Protocol: Selective Synthesis of BMPPA

Challenge: Direct nucleophilic aromatic substitution (

Materials

-

Substrate: 2,6-Dibromopyridine (1.0 equiv)

-

Amine: N-methylaniline (1.05 equiv)

-